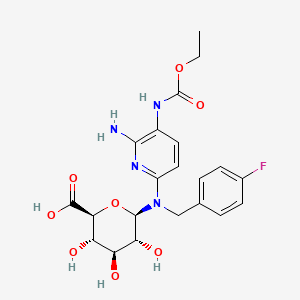
Flupirtine-N6-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flupirtine-N6-beta-D-Glucuronide is a metabolite of flupirtine, a non-opioid analgesic known for its muscle-relaxing properties.
Mechanism of Action
Target of Action
Flupirtine-N6-β-D-Glucuronide, also known as Flupirtine, primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the central nervous system, mediating the effects of neurotransmitters and hormones, and is involved in various physiological processes such as pain perception, sedation, and thermoregulation .
Mode of Action
Flupirtine acts by upregulating Bcl-2, increasing glutathione levels, activating an inwardly rectifying potassium channel, and delaying loss of intermitochondrial membrane calcium retention capacity . The discriminative effects of flupirtine are primarily mediated through alpha-2 adrenergic mechanisms .
Biochemical Pathways
Flupirtine is the first therapeutically used KV7 channel activator with additional GABA A ergic mechanisms . The activation of potassium KV7 (KCNQ) channels leads to a series of further therapeutic possibilities .
Pharmacokinetics
Flupirtine has a bioavailability of 90% when administered orally and 70% when administered rectally . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% of the analgesic potential of its parent compound . About 72% of flupirtine and its metabolites appear in urine and 18% appear in feces . The average elimination half-life is 6.5 hours .
Result of Action
The activation of the Alpha-2A adrenergic receptor by Flupirtine results in various physiological effects such as pain relief, sedation, and thermoregulation . It also exhibits muscle relaxant properties, making it popular for back pain and other orthopedic uses .
Biochemical Analysis
Biochemical Properties
Flupirtine-N6-beta-D-Glucuronide interacts with various biomolecules in the body. It is known to be a therapeutically used K V 7 channel activator with additional GABA A ergic mechanisms . This suggests that it interacts with K V 7 channels and GABA A receptors in the body.
Cellular Effects
This compound, as a metabolite of Flupirtine, may share some of its cellular effects. Flupirtine has been found to have potent cyto- and neuroprotective potential as well as anticonvulsant, and myorelaxant effects . It also reverses akinesia and rigidity in dopamine-depleted animals .
Molecular Mechanism
Flupirtine, the parent compound, is known to upregulate Bcl-2, increase glutathione levels, activate an inwardly rectifying potassium channel, and delay loss of intermitochondrial membrane calcium retention capacity . It acts like a NMDA receptor antagonist, but does not bind to the receptor .
Temporal Effects in Laboratory Settings
Flupirtine, the parent compound, has a half-life of 6.5 hours on average .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Flupirtine has been found to reverse akinesia and rigidity in dopamine-depleted animals .
Metabolic Pathways
This compound is a metabolite of Flupirtine . Flupirtine is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound .
Transport and Distribution
72% of Flupirtine and its metabolites appear in urine and 18% appear in feces .
Subcellular Localization
Flupirtine, the parent compound, is known to activate an inwardly rectifying potassium channel , suggesting it may localize to the cell membrane where these channels are found.
Preparation Methods
The synthesis of Flupirtine-N6-beta-D-Glucuronide involves the glucuronidation of flupirtine. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the N6 position of flupirtine. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid. Industrial production methods may involve biocatalysis using microbial or mammalian cell cultures engineered to express the necessary enzymes .
Chemical Reactions Analysis
Flupirtine-N6-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
Flupirtine-N6-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of flupirtine and related compounds.
Biology: Researchers study its effects on cellular processes and its role in the detoxification pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and muscle relaxation.
Industry: The compound is used in the development of new analgesic drugs and in the study of drug metabolism
Comparison with Similar Compounds
Flupirtine-N6-beta-D-Glucuronide can be compared with other similar compounds, such as:
Flupirtine: The parent compound, known for its analgesic properties.
Retigabine: A bioisostere of flupirtine, used for the treatment of epilepsy and known for its action on potassium channels.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIFNWVVUMTVKA-YUAHOQAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
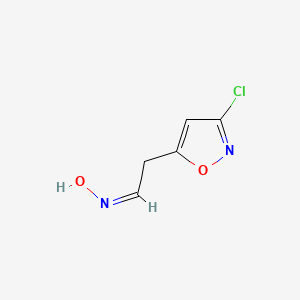
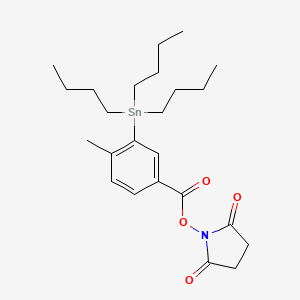

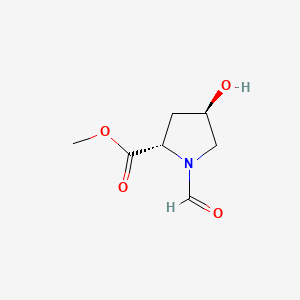


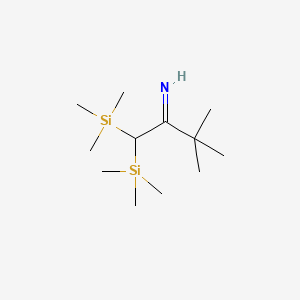
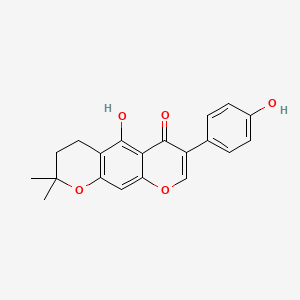

![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)
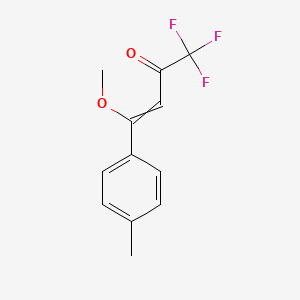
![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)
